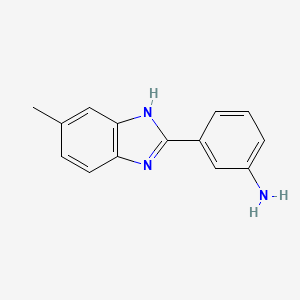

3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine

Description

3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine (CAS 500701-24-6) is a benzimidazole derivative featuring a phenylamine group linked to the 2-position of the benzimidazole core and a methyl substituent at the 5-position. This compound is structurally characterized by its fused aromatic system, which confers stability and π-conjugation, and the aniline moiety, which enhances reactivity in electrophilic substitution or condensation reactions.

Properties

IUPAC Name |

3-(6-methyl-1H-benzimidazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-9-5-6-12-13(7-9)17-14(16-12)10-3-2-4-11(15)8-10/h2-8H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAYVPKZQSUHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354848 | |

| Record name | 3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305357-79-3 | |

| Record name | 3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of 5-methyl-1H-benzoimidazole with aniline under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine, a benzimidazole derivative, has applications in medicinal chemistry, particularly in the development of anticancer agents . Benzimidazoles are a class of heterocyclic compounds with a broad spectrum of biological activities, including antitumor activity .

Anticancer Agent Development

Benzimidazole derivatives, including this compound, have demonstrated potential as anticancer agents . The general approach involves synthesizing novel benzimidazole derivatives and evaluating their cytotoxic activity against various cancer cell lines .

In vitro Cytotoxicity Assays

- MTT Assay: The MTT assay is a common method for evaluating the in vitro cytotoxic activity of benzimidazole derivatives . This assay measures the percentage of cell viability after administering synthesized compounds at various concentrations to different cell lines .

Case Studies

- EGFR Inhibitors: Novel EGFR (epidermal growth factor receptor) inhibitor compounds based on benzimidazole have been synthesized and tested for their ability to treat abnormal cell growth . In vitro screening of these benzimidazole derivatives against cell lines such as HOP-62, MDA-MB-436, and U-87-MG indicated the percentage of cell viability after administering various concentrations of the synthesized molecules . Gefitinib, a known EGFR inhibitor, was used as a standard for comparison .

- MCF-7 Breast Cancer Cells: Certain benzimidazole derivatives have shown inhibition towards MCF-7 human breast cancer cells . Compound 3e, a benzimidazole-hydrazone derivative, exhibited higher cytotoxicity against MCF-7 cells compared to cisplatin, a common chemotherapy drug. Additionally, compound 3e showed lower cytotoxicity against healthy cell lines, indicating a potential for reduced side effects .

- A549 Cell Line: In vitro screening of benzimidazole derivatives against the A549 cell line also indicates the percentage of cell viability after administering various concentrations of synthesized molecules . The most active compounds, M1 and M4, demonstrated antitumor activity against MCF-7 .

Similar Compounds and Derivatives

The compound 3-(1H-benzimidazol-2-yl)aniline shares structural similarities with this compound . These related compounds are also explored for their potential applications in various chemical and biological contexts .

Magnetic Resonance Imaging (MRI)

While not a direct application of this compound, magnetic resonance imaging (MRI) is used in evaluating the effects of treatments and detecting tissue changes in studies related to cancer and drug administration .

MRI in Cancer Research

- MRI is used to assess the responsiveness of tumors to anti-TNF therapy in patients with psoriatic arthritis and to detect early responses to biological therapies .

- Multiparametric MRI and MRI-targeted biopsies are used in risk classification for patients with prostate cancer on active surveillance to detect higher-grade prostate cancer .

- Diffusion MRI is employed to characterize white matter changes after stroke in type 2 diabetic rats, assessing the therapeutic effects of bone marrow stromal cell treatment .

These studies demonstrate the broader context in which imaging techniques like MRI are used to evaluate the efficacy and impact of potential therapeutic compounds, including benzimidazole derivatives.

Data Table: Benzimidazole Derivatives and their Anticancer Activity

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with DNA, leading to potential anticancer effects by interfering with DNA replication and transcription.

Comparison with Similar Compounds

Structural Analogues and Key Differences

4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazide Derivatives

- Structure : These derivatives (e.g., compounds 3a-3b in ) replace the phenylamine group with a benzohydrazide moiety.

- Synthesis : Prepared via multi-step reactions involving condensation of 5-methyl-1,2-phenylenediamine with methyl-4-formyl benzoate, followed by hydrazide formation and subsequent benzaldehyde condensation .

- Key Differences :

Azomethines with Triphenylamine Core

- Structure : Triphenylamine-based Schiff bases with hexyloxyphenyl or thiophene substituents ().

- Properties : Exhibit strong optoelectronic behavior, including tunable absorption/emission spectra and charge-transport capabilities.

- Key Differences :

Physicochemical and Functional Properties

Thermal Stability

- Target Compound : Exhibits high thermal stability (inferred from benzimidazole’s aromatic rigidity), comparable to hydrazide derivatives .

- Azomethines : Lower melting points due to reduced conjugation in Schiff bases .

Electronic Properties

- Disubstituted Analogues : Dimethyl groups further amplify electron-donating effects, improving redox activity .

Reactivity in Functionalization

- Target Compound : The aniline group undergoes electrophilic substitution (e.g., nitration, halogenation) or coupling reactions (e.g., Suzuki-Miyaura).

- Comparison : Hydrazide derivatives are more reactive in nucleophilic acyl substitutions, while azomethines participate in reversible Schiff base formation .

Biological Activity

The compound 3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine belongs to a class of benzimidazole derivatives, which are recognized for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this compound based on various research findings, highlighting its potential therapeutic applications.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. A study synthesized various benzimidazole-hydrazone derivatives, including those similar to this compound. The cytotoxicity of these compounds was evaluated against multiple cancer cell lines, particularly MCF-7 (breast cancer) and A549 (lung cancer) using the MTT assay. Notably, some derivatives demonstrated higher cytotoxicity than cisplatin, a standard chemotherapy drug, suggesting their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| 3e | MCF-7 | < 10 | Higher than cisplatin |

| 3f | A549 | < 15 | Comparable to standard |

| 3g | NIH/3T3 | > 30 | Lower toxicity in healthy cells |

Antibacterial and Antifungal Activity

Benzimidazole derivatives also show promising antibacterial and antifungal activities. In vitro studies have reported that certain derivatives exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their effectiveness in inhibiting bacterial growth.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Bacillus subtilis | 10.0 |

In addition to antibacterial properties, some derivatives have demonstrated antifungal activity against strains such as Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

Study on Anticancer Activity

In a comprehensive study by Ardıç et al., the synthesis and evaluation of benzimidazole derivatives were conducted to identify new anticancer agents. Among the synthesized compounds, one derivative similar to this compound exhibited selective cytotoxicity against MCF-7 cells with an IC50 value significantly lower than that of conventional drugs .

Study on Antimicrobial Properties

A separate investigation into the antimicrobial properties of benzimidazole derivatives revealed that compounds with specific substituents showed enhanced activity against various microbial strains. The study highlighted that structural modifications in the benzimidazole framework could lead to improved bioactivity .

Q & A

Q. What established synthetic routes are available for 3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine, and how do reaction conditions influence product yield?

The compound is typically synthesized via cyclocondensation reactions. For example, reacting 5-methyl-1,2-phenylenediamine with aryl aldehydes or acyl chlorides under acidic conditions (e.g., polyphosphoric acid or Na₂S₂O₅ in DMF) yields benzimidazole derivatives . Key factors include:

- Leaving groups : Acyl chlorides (e.g., m-toluoyl chloride) enhance reaction efficiency by facilitating nucleophilic substitution .

- Temperature and catalysts : High temperatures (reflux) and protonating agents (e.g., polyphosphoric acid) promote cyclization over amide formation .

- Solvent choice : Polar aprotic solvents like DMF improve solubility of intermediates .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- NMR and IR : Confirm functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹) and aromatic proton environments .

- X-ray crystallography : Resolves regiochemical ambiguities (e.g., methyl group positioning on benzimidazole) via SHELX software . Example: CCDC deposition numbers (e.g., 1013218) provide validated crystallographic data .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Docking studies : Use software like AutoDock to assess binding affinity to target proteins (e.g., enzymes or receptors). For instance, substituents on the phenylamine group (e.g., fluorophenyl or bromophenyl) influence interactions with hydrophobic pockets .

- Frontier orbital analysis : Predict reactivity by calculating HOMO/LUMO energies of intermediates (e.g., acylated derivatives) .

Q. What experimental strategies address contradictions in regioselectivity during benzimidazole synthesis?

Discrepancies in product distribution (e.g., amide vs. benzimidazole formation) arise from:

- Competing pathways : Use kinetic studies (e.g., time-resolved NMR) to identify dominant mechanisms under varying conditions .

- Leaving group optimization : Replace acyl chlorides with activated esters (e.g., p-nitrophenyl) to reduce side reactions .

Q. How do structural modifications (e.g., triazole or thiadiazole incorporation) alter the compound’s pharmacological properties?

- Bioisosteric replacement : Substitute the phenylamine group with heterocycles (e.g., triazoles) to enhance metabolic stability. Example: 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine derivatives show improved kinase inhibition .

- Pharmacokinetic profiling : Assess solubility and permeability via HPLC logP measurements and Caco-2 cell assays .

Methodological Guidance

Q. What protocols resolve low crystallinity issues during X-ray analysis?

- Cocrystallization : Use ethanol or acetonitrile as co-solvents to improve crystal lattice formation .

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets .

Q. How are reaction yields optimized for large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.